molecular formula C11H13BrN2 B2824977 2-(7-bromo-5-methyl-1H-indol-3-yl)ethanamine CAS No. 46275-31-4

2-(7-bromo-5-methyl-1H-indol-3-yl)ethanamine

Cat. No.: B2824977
CAS No.: 46275-31-4
M. Wt: 253.143
InChI Key: KVKNRVFJKKKJBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(7-bromo-5-methyl-1H-indol-3-yl)ethanamine is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities. This particular compound features a bromine atom at the 7th position and a methyl group at the 5th position of the indole ring, along with an ethanamine side chain at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-bromo-5-methyl-1H-indol-3-yl)ethanamine typically involves the bromination of 5-methylindole followed by the introduction of the ethanamine side chain. One common method includes:

    Bromination: 5-methylindole is treated with bromine in the presence of a suitable solvent like acetic acid to introduce the bromine atom at the 7th position.

    Formation of Ethanamine Side Chain: The brominated product is then reacted with ethylamine under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(7-bromo-5-methyl-1H-indol-3-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to remove the bromine atom.

    Substitution: Nucleophilic substitution reactions can occur at the bromine site, where nucleophiles like thiols or amines replace the bromine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of de-brominated indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

2-(7-bromo-5-methyl-1H-indol-3-yl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(7-bromo-5-methyl-1H-indol-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The bromine and methyl groups can influence the compound’s binding affinity and specificity. The ethanamine side chain can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(7-bromo-1H-indol-3-yl)ethanamine: Similar structure but lacks the methyl group at the 5th position.

    2-(5-methyl-1H-indol-3-yl)ethanamine: Similar structure but lacks the bromine atom at the 7th position.

    2-(7-bromo-5-methyl-1H-indol-3-yl)acetic acid: Similar structure but with an acetic acid side chain instead of ethanamine.

Uniqueness

The presence of both the bromine atom and the methyl group in 2-(7-bromo-5-methyl-1H-indol-3-yl)ethanamine makes it unique, as these substituents can significantly influence its chemical reactivity and biological activity

Properties

IUPAC Name

2-(7-bromo-5-methyl-1H-indol-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2/c1-7-4-9-8(2-3-13)6-14-11(9)10(12)5-7/h4-6,14H,2-3,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKNRVFJKKKJBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Br)NC=C2CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.